molecular formula C20H15F3N4O2S2 B2616596 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 389072-71-3

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2616596
CAS RN: 389072-71-3
M. Wt: 464.48
InChI Key: SHXIBRYFHAWAOB-UHFFFAOYSA-N
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Description

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H15F3N4O2S2 and its molecular weight is 464.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Tumor-Associated Carbonic Anhydrase Isoforms Inhibitory Activity

The development and evaluation of compounds with selective inhibitory activity against tumor-associated carbonic anhydrase (CA) isoforms have significant implications for cancer research. A study by Bozdağ et al. (2017) introduced a series of compounds, including those with a trifluoromethyl benzamide moiety, demonstrating potent inhibitory effects on the CA IX and XII isoforms, which are closely associated with tumor growth and metastasis. The trifluoromethyl derivative was highlighted for its remarkable potency, emphasizing the therapeutic potential of these compounds in targeting specific cancer-related mechanisms (Bozdağ et al., 2017).

Anticonvulsant Activity

The exploration of novel anticonvulsant agents is crucial for advancing epilepsy treatment. Nikalje et al. (2015) synthesized a series of thiazolidin-4-one derivatives, demonstrating significant CNS depressant activity and protection in the maximal electroshock seizure (MES) test. These findings suggest the potential of such compounds in the development of new therapeutic options for epilepsy, underlining the importance of structural innovation in pharmaceutical research (Nikalje et al., 2015).

Anticancer Applications

In the realm of cancer therapy, the synthesis and evaluation of compounds for their anticancer activity are pivotal. Tiwari et al. (2017) reported on the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which were assessed for their in vitro anticancer activity. Several compounds exhibited promising anticancer potential, indicating the value of these structural frameworks in the development of novel anticancer agents (Tiwari et al., 2017).

Corrosion Inhibition for Carbon Steel

The protection of industrial materials against corrosion is a critical area of research. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect on steel in a hydrochloric acid solution. The study highlights the potential application of these compounds in extending the lifecycle of steel structures, thereby reducing maintenance costs and improving safety (Hu et al., 2016).

Novel Polymer Synthesis

Innovative materials science research often involves the synthesis of new polymers with unique properties. Bhaumick et al. (2022) detailed a multicomponent reaction for synthesizing trisubstituted thiazoles, leading to the creation of novel polymers. These materials, with fluorescence properties, have potential applications in organic electronics and as materials for advanced imaging technologies (Bhaumick et al., 2022).

properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S2/c21-20(22,23)14-7-3-2-6-13(14)17(29)24-18-25-26-19(31-18)30-11-16(28)27-10-9-12-5-1-4-8-15(12)27/h1-8H,9-11H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXIBRYFHAWAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

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